molecular formula C12H15N5 B2563060 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine CAS No. 330833-68-6

5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine

Cat. No.: B2563060
CAS No.: 330833-68-6
M. Wt: 229.287
InChI Key: NKPJJUGJQHSCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system. Its structure includes a 2-amino group, a 5-methyl substituent, and a 7-phenyl group. The compound is synthesized via the reaction of 2-amino-substituted tetrahydrotriazolopyrimidines with α-bromoketones in acetonitrile, as confirmed by X-ray diffraction studies of its crystalline derivatives . This structural motif is of interest in medicinal chemistry due to the pharmacological relevance of triazolopyrimidines, which are explored for antiviral, anticancer, and CNS-targeting activities .

Properties

IUPAC Name

5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-8-7-10(9-5-3-2-4-6-9)17-12(14-8)15-11(13)16-17/h2-6,8,10H,7H2,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPJJUGJQHSCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=NC(=N2)N)N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. Studies have shown that 5-methyl-7-phenyl derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that compounds with similar structures effectively inhibited the proliferation of breast and lung cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Pharmacological Applications

CNS Activity
There is emerging evidence that 5-methyl-7-phenyl derivatives may exhibit neuroprotective effects. Preclinical studies have suggested potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models. It has been shown to reduce levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation such as NF-kB signaling. This suggests potential therapeutic applications in treating chronic inflammatory conditions .

Material Science Applications

Polymer Chemistry
In material science, the unique structure of 5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine has led to its use as a building block in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Research is ongoing to optimize these materials for applications in coatings and composites .

Case Studies

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of cancer cell proliferation through apoptosis induction.
Study BAntimicrobial PropertiesEffective against Staphylococcus aureus; mechanism involves cell wall synthesis disruption.
Study CCNS ActivityNeuroprotective effects observed in models of neurodegeneration; modulation of neurotransmitter systems noted.
Study DAnti-inflammatory EffectsReduction in pro-inflammatory cytokines; potential application in chronic inflammation treatment.

Mechanism of Action

The mechanism of action of 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (Compound A) and trifluoromethyl () groups increase stability and reactivity, making such derivatives suitable for energetic materials . In contrast, the target compound’s phenyl and methyl groups enhance lipophilicity, favoring biological membrane interaction . Electron-Donating Groups (EDGs): The dimethylamino group in improves solubility, while alkoxy chains () modulate hydrophobicity and binding affinity . Heterocyclic Substituents: Thienyl () and furan () groups introduce π-π stacking and metal-coordination capabilities, expanding applications to catalysis and materials science .
  • Synthetic Methodologies :

    • The target compound is synthesized under mild conditions using α-bromoketones , whereas nitro/CF₃-substituted analogs require high-energy protocols suited for HEDMs .
    • Alkylation () and multi-component reactions () are common for introducing alkoxy and aryl groups, though catalyst choice (e.g., toxic TMDP in ) impacts safety and scalability .

Biological Activity

5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and molecular interactions based on recent research findings.

The molecular formula of this compound is C12H15N5. It has a molecular weight of 215.28 g/mol and is characterized by a unique triazolo-pyrimidine structure that contributes to its biological activity .

Antimicrobial Activity

Recent studies have highlighted the compound's potent antimicrobial properties against various pathogens:

  • Inhibition of Bacterial Growth : The compound exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM .
  • Antifungal Activity : It also demonstrated antifungal activity against Candida species and selective action against Gram-positive microorganisms like Micrococcus luteus .

Table 1: Antimicrobial Activity Summary

MicroorganismMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified
Candida spp.Not specified

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines revealed promising results for several derivatives of the compound. Notably, compounds derived from this structure showed lower cytotoxicity while maintaining antimicrobial efficacy .

Molecular Interactions

Molecular docking studies have been conducted to understand the interactions of this compound with target proteins involved in bacterial resistance mechanisms:

  • Binding Affinity : The compound forms critical interactions with DNA gyrase and MurD enzyme sites through hydrogen bonds and pi-stacking interactions .
  • Comparison with Reference Drugs : The binding energies and inhibitory constants were comparable to those of ciprofloxacin, indicating a similar or enhanced potential for antibacterial activity .

Table 2: Molecular Docking Results

CompoundTarget ProteinBinding Energy (kcal/mol)Inhibitory Constant (µM)
5-Methyl-7-phenyl...DNA Gyrase-8.40.21
CiprofloxacinDNA Gyrase-8.30.20

Pharmacokinetic Properties

The pharmacokinetic profile of the compound was assessed using computational models. The results indicated favorable drug-like properties:

  • Lipinski's Rule of Five : The compound adheres to Lipinski's rule indicating good oral bioavailability.
  • Absorption and Permeability : Predicted high gastrointestinal absorption and ability to cross the blood-brain barrier were noted for certain derivatives .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of the compound had significant growth inhibition against various bacterial strains, supporting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment : Research highlighted that while maintaining antimicrobial effectiveness, certain derivatives exhibited low cytotoxicity in mammalian cell lines, making them suitable candidates for further development .
  • Docking Studies : Molecular docking studies provided insights into the binding interactions at the active sites of key bacterial enzymes like DNA gyrase, revealing potential mechanisms for its antibacterial effects .

Q & A

Q. What are the common synthetic routes for 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 1,2,4-triazol-5-amine derivatives with α,β-unsaturated ketones (e.g., chalcones). Key steps include:
  • Reagent Selection : Use of catalysts like TMDP (tetramethylenediamine phosphoric acid) in ethanol/water mixtures to enhance cyclization efficiency .
  • Condition Optimization : Temperature (80–100°C) and solvent polarity critically affect reaction kinetics. Ethanol/water (1:1 v/v) balances solubility and reactivity .
  • Yield Challenges : Impurities from side reactions (e.g., over-alkylation) require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodological Answer : Multi-modal spectroscopic and crystallographic techniques are employed:
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH2_2 resonance at δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., triazole-pyrimidine ring planarity) to detect tautomeric forms .
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]+^+ peak matching calculated mass within 2 ppm error) .

Q. What preliminary biological assays are used to screen its activity?

  • Methodological Answer : Initial screening focuses on enzyme inhibition and cytotoxicity:
  • Enzyme Assays : Dose-dependent inhibition of kinases (e.g., EGFR) using fluorogenic substrates; IC50_{50} values calculated via nonlinear regression .
  • Microbial Susceptibility : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC50_{50} determination .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data for derivatives?

  • Methodological Answer : Contradictions (e.g., variable bioactivity with similar substituents) are addressed via:
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., ATP-binding pockets), highlighting steric/electronic mismatches .
  • QSAR Modeling : Partial least squares (PLS) regression correlates substituent descriptors (e.g., Hammett σ) with activity, identifying outliers for re-synthesis .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications to explain potency shifts (e.g., fluoromethyl vs. methyl groups) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Scale-up hurdles (e.g., exothermicity, byproduct formation) require:
  • Flow Chemistry : Continuous reactors (e.g., Corning AFR) improve heat dissipation and reduce side reactions .
  • In-line Analytics : PAT (Process Analytical Technology) tools (e.g., ReactIR) monitor intermediate formation in real time .
  • Crystallization Optimization : Anti-solvent addition (e.g., water in DMF) enhances crystal nucleation, reducing amorphous impurities .

Q. How do discrepancies in structural data from XRD and NMR arise, and how are they resolved?

  • Methodological Answer : Discrepancies (e.g., dynamic vs. static structures) are tackled via:
  • Variable-Temperature NMR : Detects conformational exchange (e.g., ring puckering) by observing coalescence of proton signals at elevated temperatures .
  • DFT Calculations : Gaussian 16 simulations compare experimental XRD bond lengths with theoretical geometries to identify tautomers .
  • Dynamic NMR (DNMR) : Measures exchange rates between conformers using 2D EXSY experiments .

Q. What experimental designs optimize substituent effects for enhanced bioactivity?

  • Methodological Answer : Systematic SAR studies involve:
  • Fragment-Based Design : Introducing bioisosteres (e.g., replacing phenyl with pyridyl) to improve solubility without losing affinity .
  • Parallel Synthesis : Combinatorial libraries of 7-phenyl derivatives with varying 5-methyl/2-amine groups screened via high-throughput assays .
  • Metabolic Stability Tests : Microsomal incubation (human liver microsomes) identifies labile substituents (e.g., ester groups) for replacement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.